N',N'-dimethyl-3-nitrobenzohydrazide
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Overview
Description
N’,N’-dimethyl-3-nitrobenzohydrazide is an organic compound that belongs to the class of benzohydrazides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and two methyl groups (-CH3) attached to the nitrogen atoms of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-3-nitrobenzohydrazide typically involves a two-step procedure. The first step is the nitration of benzohydrazide to introduce the nitro group at the meta position of the benzene ring. This is followed by the methylation of the nitrogen atoms to obtain the final product. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’,N’-dimethyl-3-nitrobenzohydrazide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’,N’-dimethyl-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N’,N’-dimethyl-3-aminobenzohydrazide, while oxidation can produce N’,N’-dimethyl-3-nitrosobenzohydrazide .
Scientific Research Applications
N’,N’-dimethyl-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’,N’-dimethyl-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, preventing the enzyme from catalyzing its substrate. This inhibition can be attributed to the compound’s ability to form stable complexes with the enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’,N’-dimethyl-3-nitrobenzohydrazide include:
- N’,N’-dimethyl-4-nitrobenzohydrazide
- N’,N’-dimethyl-2-nitrobenzohydrazide
- N’,N’-dimethyl-3-aminobenzohydrazide
Uniqueness
N’,N’-dimethyl-3-nitrobenzohydrazide is unique due to the specific positioning of the nitro group at the meta position, which influences its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its ortho and para counterparts .
Properties
Molecular Formula |
C9H11N3O3 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
N',N'-dimethyl-3-nitrobenzohydrazide |
InChI |
InChI=1S/C9H11N3O3/c1-11(2)10-9(13)7-4-3-5-8(6-7)12(14)15/h3-6H,1-2H3,(H,10,13) |
InChI Key |
SOBXSOKKOKQYSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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